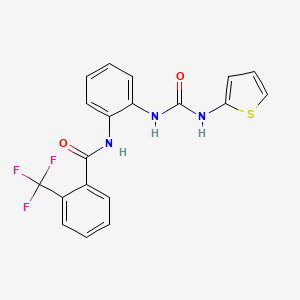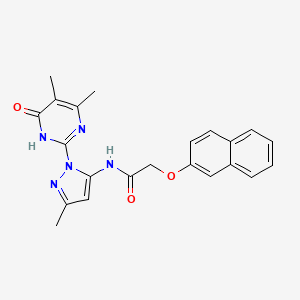![molecular formula C14H17ClN4O2S2 B2833777 N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-04-1](/img/structure/B2833777.png)
N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is an intriguing chemical compound notable for its potential applications across various scientific fields. Characterized by its distinctive triazole ring, allylsulfanyl group, and chlorobenzenesulfonamide moiety, this compound presents opportunities for exploration in medicinal chemistry, biological studies, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide typically involves multistep organic synthesis processes:
Formation of the 1,2,4-Triazole Core: : The initial step often includes the formation of the 1,2,4-triazole ring via cyclization reactions, utilizing hydrazine derivatives and appropriate carbonyl compounds under controlled temperature and pressure.
Introduction of Allylsulfanyl and Ethyl Groups: : Subsequent functionalization introduces the allylsulfanyl group through nucleophilic substitution, often using allyl halides and sulfur sources in the presence of catalysts. The ethyl group can be introduced via alkylation processes.
Sulfonation and Benzene Derivative Attachment: : The sulfonamide group attachment involves the reaction of amines with chlorobenzenesulfonyl chloride, usually under basic conditions to promote the formation of the sulfonamide bond.
Industrial Production Methods
Industrial-scale production leverages these synthetic routes with optimizations for yield and purity, often incorporating continuous flow processes and advanced separation techniques to streamline production. Key aspects include reaction condition optimization, catalyst selection, and efficient solvent usage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the allylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction processes may target the chlorobenzenesulfonamide moiety, potentially leading to dechlorination or reduction of the sulfonamide to amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazole or benzene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride for reduction reactions.
Substitution Reagents: : Halides, organometallic reagents for substitution.
Major Products
Sulfoxides/Sulfones: : Resulting from oxidation.
Amines: : Products of reduction processes.
Functionalized Derivatives: : From substitution reactions enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Utilized in the synthesis of more complex molecules.
Catalysis: : Serving as ligands or catalysts in various organic reactions.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering routes to novel biochemical pathways.
Medicine
Pharmacophores: : Potential scaffold for developing drugs targeting particular diseases, including antimicrobial and anticancer agents.
Industry
Material Science: : Explorations into its role in developing new materials with unique properties.
Mechanism of Action
The compound operates via interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action can involve binding to the active site of enzymes, inhibiting their activity, or interacting with cellular receptors to modulate biological pathways. This multi-faceted approach can influence various physiological and biochemical processes.
Comparison with Similar Compounds
Comparing N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide with similar compounds highlights its unique structural attributes and functional groups.
Similar Compounds
N-{[5-(methylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide: : Differing primarily in the allylsulfanyl vs. methylthio groups.
N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide: : Variance in the ethyl vs. methyl group.
Uniqueness
Allylsulfanyl Group: : Introduces unique reactivity patterns.
Ethyl Group: : Contributes to specific pharmacokinetic properties.
Combined Functional Groups: : Enhances versatility in various applications.
Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c1-3-9-22-14-18-17-13(19(14)4-2)10-16-23(20,21)12-7-5-11(15)6-8-12/h3,5-8,16H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJPCURXOBNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



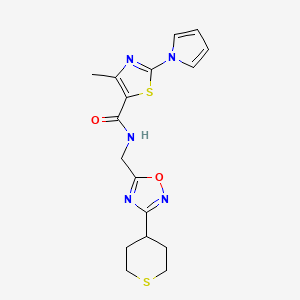
![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)
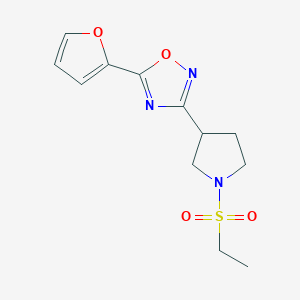
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2833711.png)
![2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2833712.png)
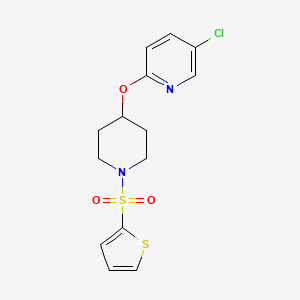
![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)
